N-{4-[(3-chlorobenzyl)oxy]-3-methoxybenzyl}-2-(morpholin-4-yl)ethanamine
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Overview
Description
N-{4-[(3-chlorobenzyl)oxy]-3-methoxybenzyl}-2-(morpholin-4-yl)ethanamine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure characterized by the presence of a chlorobenzyl group, a methoxybenzyl group, and a morpholine ring. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(3-chlorobenzyl)oxy]-3-methoxybenzyl}-2-(morpholin-4-yl)ethanamine typically involves multiple steps, including the formation of intermediate compounds. One common approach is the reaction of 3-chlorobenzyl chloride with 3-methoxybenzyl alcohol in the presence of a base to form the corresponding ether. This intermediate is then reacted with morpholine and an appropriate amine to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(3-chlorobenzyl)oxy]-3-methoxybenzyl}-2-(morpholin-4-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, where nucleophiles such as thiols or amines replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Thiols, amines, polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Thiol-substituted or amine-substituted derivatives.
Scientific Research Applications
N-{4-[(3-chlorobenzyl)oxy]-3-methoxybenzyl}-2-(morpholin-4-yl)ethanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-{4-[(3-chlorobenzyl)oxy]-3-methoxybenzyl}-2-(morpholin-4-yl)ethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit or activate certain signaling pathways, resulting in changes in cellular behavior. The exact molecular targets and pathways depend on the specific context and application of the compound.
Comparison with Similar Compounds
Similar Compounds
- N’- (4- ( (4-chlorobenzyl)oxy)-3-ethoxybenzylidene)-3-methoxybenzohydrazide
- N’- (3- ( (4-chlorobenzyl)oxy)benzylidene)-4-ethoxybenzohydrazide
- N’- (4- ( (4-chlorobenzyl)oxy)-3-ethoxybenzylidene)-4-ethoxybenzohydrazide
Uniqueness
N-{4-[(3-chlorobenzyl)oxy]-3-methoxybenzyl}-2-(morpholin-4-yl)ethanamine stands out due to its specific combination of functional groups, which confer unique chemical and biological properties
Properties
Molecular Formula |
C21H27ClN2O3 |
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Molecular Weight |
390.9 g/mol |
IUPAC Name |
N-[[4-[(3-chlorophenyl)methoxy]-3-methoxyphenyl]methyl]-2-morpholin-4-ylethanamine |
InChI |
InChI=1S/C21H27ClN2O3/c1-25-21-14-17(15-23-7-8-24-9-11-26-12-10-24)5-6-20(21)27-16-18-3-2-4-19(22)13-18/h2-6,13-14,23H,7-12,15-16H2,1H3 |
InChI Key |
BXZQWBSRVZLWCC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)CNCCN2CCOCC2)OCC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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